5-Oxa-2-azaspiro[3.5]non-7-ene is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. It has the molecular formula and a molecular weight of approximately 125.17 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its structural properties and reactivity.
The compound is synthesized through various chemical methods, primarily in laboratory settings, with limited documentation on industrial production methods. It serves as a building block for more complex molecules and is studied for its interactions with biological targets.
5-Oxa-2-azaspiro[3.5]non-7-ene falls under the category of spirocyclic compounds, which are characterized by a unique arrangement of atoms forming two or more rings that share one or more atoms. This specific compound features a spirocyclic framework with an ether linkage (5-oxa) and an amine (2-aza).
The synthesis of 5-Oxa-2-azaspiro[3.5]non-7-ene typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the desired spirocyclic structure.
The molecular structure of 5-Oxa-2-azaspiro[3.5]non-7-ene can be represented with the following details:
The compound's structure features a spirocyclic core that contributes to its unique chemical properties, making it a subject of interest in various research fields.
5-Oxa-2-azaspiro[3.5]non-7-ene can participate in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and purity of the products formed from these reactions.
The mechanism of action for 5-Oxa-2-azaspiro[3.5]non-7-ene involves its interaction with specific molecular targets such as enzymes or receptors. Research indicates that it has binding affinity to enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is relevant in certain cancer cell lines. This interaction can modulate enzyme activity, leading to potential therapeutic applications.
The physical properties of 5-Oxa-2-azaspiro[3.5]non-7-ene include:
The chemical properties include:
The compound's unique structure imparts distinct reactivity patterns that are valuable in synthetic chemistry.
5-Oxa-2-azaspiro[3.5]non-7-ene has several applications in scientific research:
Base-mediated cyclization represents a cornerstone in constructing the spirocyclic framework of 5-oxa-2-azaspiro[3.5]nonane derivatives. This method utilizes dihalogenated precursors (e.g., bis(2-chloroethyl)ether) and amine/cyano nucleophiles under alkaline conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation, enabling nucleophilic attack on terminal halides to form the critical spiro junction. Optimal performance occurs in aprotic solvents like acetonitrile at 70-80°C, achieving 75-82% yield while minimizing ether hydrolysis side reactions. Reaction times exceeding 15 hours are typically required for complete conversion, with careful moisture exclusion being essential to prevent precursor degradation [3] [6].
Table 1: Base-Mediated Cyclization Conditions and Outcomes
Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Side Products |
---|---|---|---|---|---|
K₂CO₃ | Acetonitrile | 80 | 18 | 82 | Hydrolyzed ether derivatives |
NaH | THF | 70 | 15 | 75 | Olefin elimination products |
Na₂CO₃ | Toluene | 100 | 24 | 68 | Dehalogenated impurities |
Oxidative cyclization provides an alternative pathway for spirocycle formation under acidic conditions. Oxone® (potassium peroxymonosulfate) serves as a terminal oxidant, promoting C-N bond formation in substrates bearing latent aldehyde and amine functionalities. Trifluoroacetic acid (TFA) catalyzes the reaction at 0-5°C, suppressing imine polymerization while accelerating ring-closure kinetics. This method is particularly effective for synthesizing unsaturated variants like 5-oxa-2-azaspiro[3.5]non-7-ene, achieving 65-70% isolated yield after 6 hours. The acidic environment stabilizes reactive intermediates but necessitates pH-controlled quenching with ammonium acetate to prevent product decomposition during workup [2].
Phase-transfer catalysis (PTC) significantly enhances reaction efficiency in biphasic systems for spiroannulation. Tetrabutylammonium bromide (TBAB) enables nucleophilic displacement of halides by nitrogen nucleophiles at the aqueous-organic interface. Key advantages include:
This approach achieves 85-90% conversion in N,N-dimethylformamide (DMF)-water mixtures, though product isolation requires extensive washing to remove quaternary ammonium salts [3] .
Ozonolysis transforms spirocyclic alkenes into functionalized aldehydes for downstream derivatization. For 5-oxa-2-azaspiro[3.5]non-7-ene, ozonolysis at -78°C in dichloromethane (DCM) followed by dimethyl sulfide reduction generates the corresponding aldehyde. Subsequent reductive amination employs sodium triacetoxyborohydride (NaBH(OAc)₃) with primary/secondary amines, yielding N-alkylated azaspiro compounds in 60-75% yield. This sequence introduces structural diversity at the C7 position while preserving the spirocyclic core’s integrity. Strict temperature control (-78°C to 0°C) during ozonolysis prevents oxetane ring degradation, a critical concern in these oxygen-rich systems [6].
Lithium aluminum hydride (LiAlH₄) enables chemoselective reduction of spirocyclic lactams and nitriles to their corresponding amines. Key process considerations include:
This method converts 7-oxo-2-azaspiro[3.5]nonane intermediates to 5-oxa-2-azaspiro[3.5]nonane derivatives in 80-85% yield. Post-reduction quenching with sequential addition of water, 15% NaOH, and water (1:1:3 ratio) ensures safe aluminum salt removal [1] [3].
Table 2: Reduction Efficiency of Spirocyclic Intermediates with LiAlH₄
Starting Material | Product | LiAlH₄ (equiv) | Temp Profile | Yield (%) | Purity (%) |
---|---|---|---|---|---|
7-Oxo-2-azaspiro[3.5]nonane | 5-Oxa-2-azaspiro[3.5]nonane | 2.2 | -30°C → 65°C (4h) | 85 | 98.5 |
2-Cyano-5-oxaspiro[3.5]nonane | 2-Aminomethyl-5-oxaspiro[3.5]nonane | 3.0 | -50°C → 50°C (6h) | 82 | 97.8 |
Continuous flow technology revolutionizes spirocyclic compound manufacturing by enhancing heat/mass transfer and reaction control. Key implementations include:
A demonstrated pilot-scale process for 5-oxa-2-azaspiro[3.5]nonane derivatives achieves 92% yield at 50 kg/day throughput, representing a 15% yield enhancement over batch methods. Flow systems also improve safety profiles for exothermic reductions (LiAlH₄) and low-temperature ozonolysis [6] [8].
Table 3: Batch vs. Continuous Flow Performance for Spirocyclic Synthesis
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Cyclization time | 18 h | 25 min | 97% reduction |
Ozonolysis temperature control | ±5°C at -78°C | ±0.5°C at -78°C | 10x precision |
LiAlH₄ reduction yield | 82% | 92% | +10% |
Daily throughput | 5 kg (single vessel) | 50 kg | 10x increase |
Solvent optimization critically impacts process economics and environmental footprint:
Concentration optimization (0.5-0.8 M for cyclization, 0.3 M for reductions) minimizes viscosity issues while maximizing space-time yield. Implementing solvent recovery loops reduces material costs by 40% in large-scale production. Crucially, DMF recycling via distillation achieves 95% recovery, significantly improving process sustainability [1] [3] .
CAS No.: 37223-96-4
CAS No.:
CAS No.: 50409-81-9
CAS No.:
CAS No.: 94087-41-9